Perclorato de cesio

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

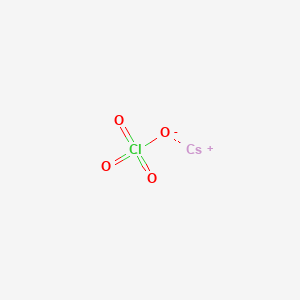

Cesium perchlorate is a chemical compound with the formula CsClO₄ . It forms white crystals that are sparingly soluble in cold water and ethanol but dissolve more easily in hot water . This compound is known for its strong oxidizing properties and is used in various applications, including pyrotechnics and analytical chemistry .

Aplicaciones Científicas De Investigación

Cesium perchlorate has several scientific research applications, including:

Pyrotechnics: It is used as an oxidizing agent in pyrotechnic formulations to produce colored flames in fireworks.

Analytical Chemistry: It is used in spectrophotometry to measure the concentration of certain substances in solution.

Electrochemistry: Cesium perchlorate is used in electrochemical cells and batteries as an electrolyte.

Mecanismo De Acción

Target of Action

Cesium perchlorate (CsClO4) is a perchlorate of cesium . The primary target of perchlorate compounds, including cesium perchlorate, is the thyroid gland . Perchlorate inhibits iodine uptake by the thyroid cells, which is crucial for the synthesis of thyroid hormones .

Mode of Action

Perchlorate acts as a competitive inhibitor of the sodium-iodide symporter (NIS) in the thyroid gland . NIS is responsible for transporting iodide ions across the cell membrane into the thyroid follicular cells. By inhibiting NIS, perchlorate prevents the accumulation of iodide in the thyroid, thereby inhibiting the synthesis of thyroid hormones .

Biochemical Pathways

The inhibition of iodide uptake disrupts the synthesis of the thyroid hormones thyroxine (T4) and triiodothyronine (T3), which are critical for metabolic and developmental processes . This disruption can lead to a decrease in the production and release of these hormones, potentially leading to hypothyroidism .

Pharmacokinetics

The metabolic and pharmacokinetic characteristics of perchlorate are dependent on the characteristics of the perchlorate ion (ClO4-) and are assumed to be independent of the source compound . As such, the ADME properties of cesium perchlorate would be similar to those of other perchlorate compounds.

Result of Action

The primary result of cesium perchlorate action is the potential development of hypothyroidism due to the inhibition of thyroid hormone synthesis . Symptoms of hypothyroidism can include fatigue, weight gain, cold intolerance, and depression, among others .

Action Environment

Perchlorate is a persistent environmental pollutant, generated via natural and anthropogenic processes . It is very persistent in nature and is slowly degraded . Environmental perchlorate concentrations can disrupt biological processes in various organisms . The action, efficacy, and stability of cesium perchlorate can be influenced by various environmental factors, including temperature, pH, and the presence of other ions .

Análisis Bioquímico

Biochemical Properties

Cesium perchlorate is known to interact with various biomolecules. It is a strong oxidant and has been found to inhibit iodine fixation, a major reason for eliminating this pollutant from ecosystems . This inhibition can disturb the metabolism of thyroid hormones, leading to serious health issues .

Cellular Effects

Cesium perchlorate can have significant effects on various types of cells and cellular processes. It is known to inhibit iodine uptake by thyroid cells, which can disrupt the synthesis of thyroid hormones and consequently lead to serious health issues . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of cesium perchlorate is primarily through its role as a strong oxidant. It inhibits iodine fixation, which can disrupt the metabolism of thyroid hormones . This can lead to changes in gene expression and potentially affect the function of various enzymes and proteins .

Temporal Effects in Laboratory Settings

The effects of cesium perchlorate can change over time in laboratory settings. While it is a stable compound under normal conditions, it may decompose at high temperatures or in the presence of reducing agents

Dosage Effects in Animal Models

The effects of cesium perchlorate can vary with different dosages in animal models. High concentrations of perchlorate can affect the thyroid gland by inhibiting the uptake of iodine

Metabolic Pathways

Cesium perchlorate is involved in the metabolic pathway related to iodine fixation. It inhibits iodine uptake by thyroid cells, which can disrupt the metabolism of thyroid hormones

Transport and Distribution

Cesium perchlorate is highly soluble in water and polar solvents, which suggests it can be easily transported and distributed within cells and tissues

Subcellular Localization

Given its solubility and strong oxidizing properties, it is plausible that cesium perchlorate could be found in various compartments or organelles within the cell .

Métodos De Preparación

Cesium perchlorate can be synthesized through the reaction of cesium chloride with perchloric acid. The process involves slowly adding 30% perchloric acid to a solution of cesium chloride, resulting in the precipitation of cesium perchlorate. The precipitate is then filtered, washed to remove any chloride ions, and dried . Industrial production methods typically involve similar processes but on a larger scale, ensuring high purity and yield.

Análisis De Reacciones Químicas

Cesium perchlorate undergoes various chemical reactions, primarily due to its strong oxidizing nature. Some of the key reactions include:

Oxidation: Cesium perchlorate can act as an oxidizing agent in various chemical reactions. For example, it can oxidize organic compounds, leading to the formation of carbon dioxide and water.

Decomposition: When heated above 250°C, cesium perchlorate decomposes to form cesium chloride and oxygen gas.

Reaction with Reducing Agents: Cesium perchlorate reacts violently with reducing agents, releasing a significant amount of energy.

Common reagents used in these reactions include organic compounds, metals, and other reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Comparación Con Compuestos Similares

Cesium perchlorate is similar to other alkali metal perchlorates, such as lithium perchlorate, sodium perchlorate, potassium perchlorate, and rubidium perchlorate . it is unique in several ways:

Solubility: Cesium perchlorate is the second least soluble of the alkali metal perchlorates, after francium perchlorate.

Oxidizing Strength: It is a strong oxidizing agent, similar to other perchlorates, but its specific reactivity can vary based on the cation present.

Similar compounds include:

- Lithium perchlorate

- Sodium perchlorate

- Potassium perchlorate

- Rubidium perchlorate

- Francium perchlorate

Propiedades

Número CAS |

13454-84-7 |

|---|---|

Fórmula molecular |

ClCsHO4 |

Peso molecular |

233.36 g/mol |

Nombre IUPAC |

cesium;perchlorate |

InChI |

InChI=1S/ClHO4.Cs/c2-1(3,4)5;/h(H,2,3,4,5); |

Clave InChI |

TXXCTFCOURDRAS-UHFFFAOYSA-N |

SMILES |

[O-]Cl(=O)(=O)=O.[Cs+] |

SMILES canónico |

OCl(=O)(=O)=O.[Cs] |

Key on ui other cas no. |

13454-84-7 |

Pictogramas |

Oxidizer; Irritant |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.